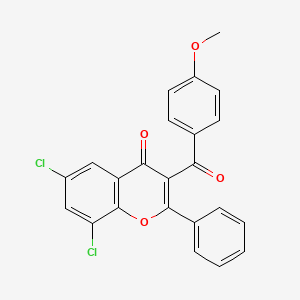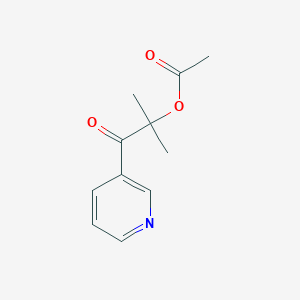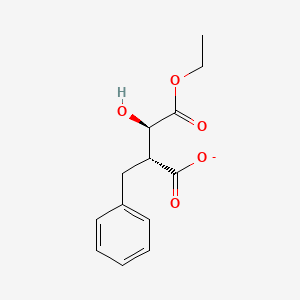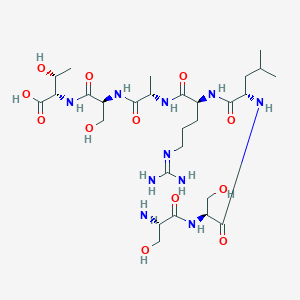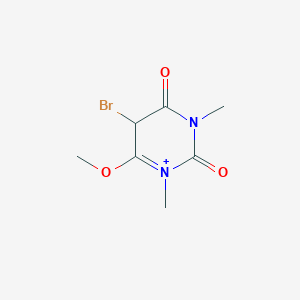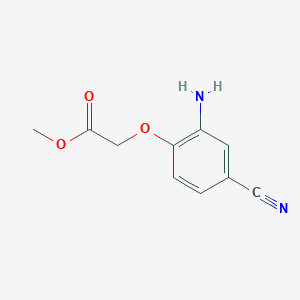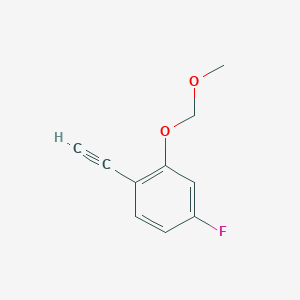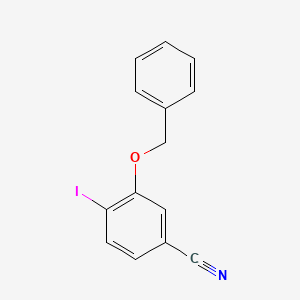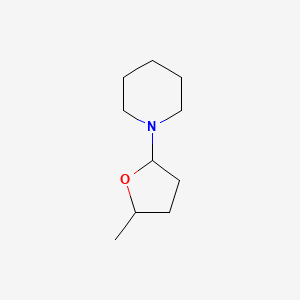
1-(5-Methyltetrahydrofuran-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyltetrahydrofuran-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 5-methyltetrahydrofuran group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, serving as key building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyltetrahydrofuran-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyltetrahydrofuran with piperidine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyltetrahydrofuran-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted piperidines .
Scientific Research Applications
1-(5-Methyltetrahydrofuran-2-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Methyltetrahydrofuran-2-yl)piperidine exerts its effects involves interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A simpler analog without the tetrahydrofuran substitution.
Pyrrolidine: Another nitrogen-containing heterocycle with a five-membered ring.
Morpholine: Contains both nitrogen and oxygen in a six-membered ring structure.
Uniqueness: 1-(5-Methyltetrahydrofuran-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
651718-37-5 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(5-methyloxolan-2-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-9-5-6-10(12-9)11-7-3-2-4-8-11/h9-10H,2-8H2,1H3 |
InChI Key |
YUKQBTBZRBZJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


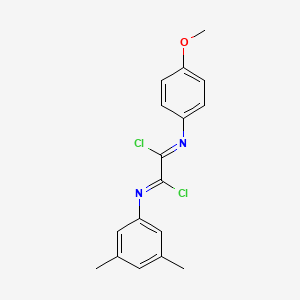
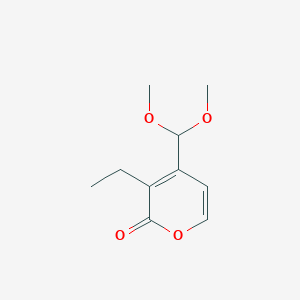
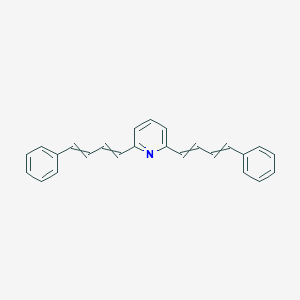
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
